Benzene, 1,1'-ethenylidenebis[2,4,6-trimethyl-
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Overview
Description
1,1-Dimesitylethene: is an organic compound characterized by the presence of two mesityl groups attached to an ethene backbone. The mesityl group is a derivative of mesitylene, which is a trimethylbenzene. This compound is known for its unique structural properties and its applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimesitylethene can be synthesized through several methods. One common approach involves the reaction of mesitylmagnesium bromide with ethylidene chloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent such as tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for 1,1-Dimesitylethene are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimesitylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where the mesityl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), often under acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of 1,1-Dimesitylethene.
Scientific Research Applications
1,1-Dimesitylethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dimesitylethene in chemical reactions involves the interaction of its mesityl groups with various reagents. The mesityl groups can stabilize reaction intermediates through resonance and inductive effects, facilitating various transformations. The ethene backbone provides a reactive site for addition and substitution reactions, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1,1-Diphenylethylene: Similar in structure but with phenyl groups instead of mesityl groups. It is less sterically hindered and has different reactivity.
1,1-Diethoxyethane: Contains ethoxy groups instead of mesityl groups, leading to different chemical properties and applications.
Uniqueness: 1,1-Dimesitylethene is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and valuable in specific synthetic applications where steric effects are crucial.
Properties
CAS No. |
38575-31-4 |
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Molecular Formula |
C20H24 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[1-(2,4,6-trimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24/c1-12-8-14(3)19(15(4)9-12)18(7)20-16(5)10-13(2)11-17(20)6/h8-11H,7H2,1-6H3 |
InChI Key |
ZXLMOUVEHHFJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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